molecular formula C17H21FN2O2 B4028816 (2-Fluorophenyl)[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]methanone

(2-Fluorophenyl)[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]methanone

Cat. No.: B4028816
M. Wt: 304.36 g/mol
InChI Key: AXZKOYULNHEQBQ-UHFFFAOYSA-N
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Description

(2-Fluorophenyl)[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]methanone is a chemical compound of significant interest in early-stage pharmacological and chemical research. Its molecular structure, featuring a fluorophenyl group linked to a complex piperidine-pyrrolidinone scaffold, suggests potential as a novel synthetic cannabinoid (SC) receptor agonist for investigative purposes . Research into such compounds is crucial for the scientific community's understanding of the structure-activity relationships (SAR) of designer molecules, which can aid in the identification of emerging psychoactive substances (NPS) discussed in online forums . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human consumption. Researchers should note that novel synthetic cannabinoids may present unknown toxicodynamic profiles and a lack of preclinical or clinical data, necessitating careful handling and rigorous scientific inquiry .

Properties

IUPAC Name

[1-(2-fluorobenzoyl)piperidin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O2/c18-15-8-2-1-7-14(15)17(22)20-11-5-6-13(12-20)16(21)19-9-3-4-10-19/h1-2,7-8,13H,3-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZKOYULNHEQBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CCCN(C2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluorophenyl)[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]methanone typically involves multi-step organic reactions. One common method involves the reaction of 2-fluorobenzoyl chloride with 3-(pyrrolidin-1-ylcarbonyl)piperidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-Fluorophenyl)[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(2-Fluorophenyl)[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Fluorophenyl)[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]methanone involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidinylcarbonyl and piperidinyl groups can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Structural Features :

  • 2-Fluorophenyl group: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .
  • Piperidine ring : Provides conformational rigidity and serves as a scaffold for additional functionalization.

Comparison with Similar Compounds

Structural Differences and Functional Group Variations

The table below compares the target compound with structurally analogous molecules from the evidence:

Compound Name Structural Features Key Differences Biological Activity
(2-Fluorophenyl)[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]methanone 2-Fluorophenyl, piperidine, pyrrolidinyl carbonyl Reference compound Hypothesized enzyme inhibition (based on analogs)
(3,3-Difluoropyrrolidin-1-yl)(piperidin-4-yl)methanone Piperidine, 3,3-difluoropyrrolidine Fluorine at pyrrolidine 3-position (vs. fluorophenyl) Enhanced metabolic stability; enzyme inhibitor candidate
(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-fluorophenyl)methanone 2-Fluorophenyl, thiadiazole-substituted piperidine Thiadiazole replaces pyrrolidinyl carbonyl Antimicrobial activity (observed in thiadiazole analogs)
1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone 3-Fluorophenyl, methylpiperidine Methyl substituent on piperidine (vs. pyrrolidinyl carbonyl) Improved CNS penetration (inferred from methylpiperidine analogs)
(4-Hydroxyquinolin-3-yl)(piperazin-1-yl)methanone Hydroxyquinoline, piperazine Aromatic quinoline core (vs. fluorophenyl) 5-HT3 receptor antagonism

Key Observations :

  • Fluorine Positioning : Fluorine at the phenyl 2-position (target compound) vs. pyrrolidine 3-position () alters electronic distribution and target selectivity .
  • Heterocyclic Moieties : Replacement of pyrrolidinyl carbonyl with thiadiazole () shifts activity toward antimicrobial applications .
  • Substituent Effects : Methyl groups on piperidine () enhance blood-brain barrier permeability compared to bulkier substituents .

Physicochemical and Pharmacokinetic Properties

Property Target Compound (3,3-Difluoropyrrolidin-1-yl)(piperidin-4-yl)methanone 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone
Molecular Weight ~350 g/mol (estimated) 214.25 g/mol 235.29 g/mol
LogP ~2.8 (predicted) 1.5 2.1
Hydrogen Bond Acceptors 4 3 2
Metabolic Stability High (fluorine reduces oxidation) Very High (dual fluorine) Moderate (methylpiperidine)

Fluorine Impact: The 2-fluorophenyl group in the target compound increases lipophilicity (LogP ~2.8) compared to non-fluorinated analogs, enhancing membrane permeability .

Biological Activity

(2-Fluorophenyl)[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]methanone is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a fluorophenyl group and a piperidinyl structure, which contribute to its unique pharmacological properties.

Chemical Structure

The molecular formula of the compound is C17H21FN2O2C_{17}H_{21}FN_{2}O_{2}, and its structure can be represented as follows:

 2 Fluorophenyl 3 pyrrolidin 1 ylcarbonyl piperidin 1 yl methanone\text{ 2 Fluorophenyl 3 pyrrolidin 1 ylcarbonyl piperidin 1 yl methanone}

Synthesis

The synthesis typically involves multi-step organic reactions, often starting with 2-fluorobenzoyl chloride reacting with 3-(pyrrolidin-1-ylcarbonyl)piperidine in the presence of a base like triethylamine, using dichloromethane as a solvent under controlled temperatures to optimize yield and purity.

The biological activity of (2-Fluorophenyl)[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]methanone is primarily attributed to its interaction with specific molecular targets. The fluorophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the other functional groups can form hydrogen bonds and electrostatic interactions. These interactions may modulate the activity of various enzymes or receptors, leading to diverse biological effects.

Inhibitory Activities

Research has indicated that compounds related to (2-Fluorophenyl)[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]methanone exhibit significant inhibitory activities against enzymes such as monoamine oxidase (MAO). For example, derivatives containing similar structural motifs have been shown to selectively inhibit MAO-B with IC50 values as low as 0.013 µM, suggesting that modifications in the structure can enhance potency .

Study on MAO Inhibition

In a study focusing on pyridazinones related to this compound, several derivatives were synthesized and evaluated for their MAO inhibitory activities. Notably, compounds with ortho-substituted groups demonstrated enhanced selectivity and potency against MAO-B compared to para-substituted analogs. The most potent inhibitors were found to have IC50 values significantly lower than established reference compounds, indicating strong potential for therapeutic applications in neurodegenerative diseases like Alzheimer's .

Cytotoxicity Assessment

Further investigations into the cytotoxic effects of these derivatives revealed that certain compounds exhibited low toxicity towards healthy fibroblast cells (L929). For instance, one derivative showed no significant cytotoxicity at concentrations up to 100 µM, highlighting its potential as a safer therapeutic candidate .

Comparative Analysis with Similar Compounds

Compound NameStructureIC50 (MAO-B)Selectivity Index
(2-Fluorophenyl)[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]methanoneStructureTBDTBD
(2-Fluorophenyl)[3-(morpholin-4-ylcarbonyl)piperidin-1-yl]methanoneTBDTBDTBD
(2-Fluorophenyl)[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanoneTBDTBDTBD

Note: The specific IC50 values for (2-Fluorophenyl)[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]methanone require further empirical study.

Q & A

Q. What are the optimal synthetic routes for (2-Fluorophenyl)[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]methanone, and what key intermediates are involved?

  • Methodological Answer : Synthesis typically involves multi-step reactions. A common approach includes:

Core scaffold assembly : React 2-fluorobenzoic acid with piperidine derivatives to form the methanone backbone via Friedel-Crafts acylation or coupling reactions.

Pyrrolidine carboxamide introduction : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the pyrrolidin-1-ylcarbonyl group to the piperidine ring at position 3.
Key intermediates include 3-aminopiperidine and 2-fluorobenzoyl chloride . Reaction optimization (e.g., temperature, solvent polarity) is critical for yield and purity .
Example Protocol :

StepReagents/ConditionsYield (%)Characterization (NMR, MS)
1DCM, 0°C, 2h651^1H NMR (δ 7.4–7.6 ppm, aromatic H)
2EDC, HOBt, DMF, RT78HRMS: [M+H]+ calc. 385.18

Q. How can spectroscopic methods (NMR, MS) be employed to confirm the compound’s structure?

  • Methodological Answer :
  • 1^1H/13^13C NMR : Identify aromatic protons (δ 6.8–7.6 ppm for fluorophenyl), piperidine/pyrrolidine ring protons (δ 1.5–3.5 ppm), and carbonyl carbons (δ 165–175 ppm).
  • HRMS : Confirm molecular weight (calc. 384.17 g/mol) and fragmentation patterns.
  • 19F NMR : Detect fluorine environment (δ -110 to -120 ppm for 2-fluorophenyl) .

Q. What in vitro assays are recommended for initial evaluation of biological activity?

  • Methodological Answer :
  • Enzyme inhibition : Screen against kinases (e.g., PI3K, EGFR) using fluorescence-based assays (e.g., ADP-Glo™).
  • Receptor binding : Radioligand displacement assays for GPCRs (e.g., dopamine D2, serotonin 5-HT2A).
  • Cytotoxicity : MTT assay in cancer cell lines (IC50 determination).
  • ADME profiling : Microsomal stability (CYP450 isoforms), Caco-2 permeability .

Advanced Research Questions

Q. How does the fluorophenyl group influence pharmacokinetic properties such as metabolic stability and bioavailability?

  • Methodological Answer :
  • Metabolic stability : Compare half-life (t1/2t_{1/2}) in liver microsomes (human/rat) with non-fluorinated analogs. Fluorine reduces oxidative metabolism by CYP3A4/2D6 due to electron-withdrawing effects.
  • Bioavailability : Use parallel artificial membrane permeability assay (PAMPA) to assess passive diffusion. Fluorine enhances lipophilicity (logP ~2.8), improving membrane permeability but may reduce solubility.
  • Data Analysis Example :
Compoundt1/2t_{1/2} (min)logPCaco-2 Papp (×106^-6 cm/s)
Fluorinated452.828
Non-fluorinated221.915

Q. What computational strategies predict target interactions and guide SAR studies?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model binding to targets (e.g., mGlu5 receptor). Focus on hydrogen bonding with pyrrolidine carbonyl and hydrophobic interactions with fluorophenyl.
  • QSAR modeling : Train models with descriptors like molar refractivity, topological polar surface area (TPSA), and Hammett constants. Validate with experimental IC50 data.
  • MD simulations : Assess binding stability (RMSD <2 Å over 100 ns) and ligand-protein interaction fingerprints .

Q. How can contradictions in biological data (e.g., varying IC50 across studies) be resolved?

  • Methodological Answer :
  • Meta-analysis : Compare assay conditions (e.g., ATP concentration in kinase assays, cell passage number).
  • Orthogonal validation : Confirm activity using SPR (binding kinetics) and CRISPR-mediated target knockout.
  • Example : Discrepancies in IC50 for PI3K inhibition may arise from:
  • ATP concentration : High ATP (1 mM) reduces apparent potency.
  • Cell type : Differential expression of efflux transporters (e.g., P-gp) affects intracellular concentration.
  • Resolution : Standardize assays (e.g., 10 µM ATP) and use isogenic cell lines .

Notes

  • Structural analogs (e.g., ) provide insights into fluorinated piperidine-pyrrolidine hybrids but require validation for specificity.
  • Contradictions addressed : Fluorine’s dual role in enhancing lipophilicity but reducing solubility necessitates balanced SAR optimization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-Fluorophenyl)[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]methanone
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(2-Fluorophenyl)[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]methanone

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